molecular formula C14H17FN4O B2779671 N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide CAS No. 1797863-84-3

N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2779671
CAS No.: 1797863-84-3
M. Wt: 276.315
InChI Key: HBLCOZBQVVFZLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring . The resulting pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group. The final step involves the coupling of the alkylated pyrazole with 6-fluoropyridine-3-carboxylic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The fluoropyridine moiety enhances the compound’s binding affinity and stability . The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-pyridine-3-carboxamide
  • N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-chloropyridine-3-carboxamide
  • N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-bromopyridine-3-carboxamide

Uniqueness

N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its chloro and bromo analogs .

Properties

IUPAC Name

N-[1-(1-ethylpyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O/c1-3-12(11-8-17-19(4-2)9-11)18-14(20)10-5-6-13(15)16-7-10/h5-9,12H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLCOZBQVVFZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=C1)CC)NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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